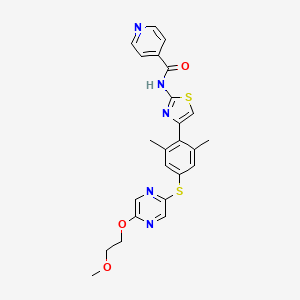

N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-ylthio)-2,6-dimethylphenyl}thiazol-2-yl)isonicotinamide

Descripción general

Descripción

TAI-95 is an inhibitor of highly expressed cancer protein 1 (Hec1).

Aplicaciones Científicas De Investigación

Hydrogen Bonding and Molecular Structure : Research by Böck et al. (2021) on similar thiazole compounds has revealed insights into the molecular structure, protonation sites, and hydrogen bonding patterns. Such studies are essential for understanding the chemical properties and potential applications of compounds like N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-ylthio)-2,6-dimethylphenyl}thiazol-2-yl)isonicotinamide (Böck et al., 2021).

Antifungal Applications : Jafar et al. (2017) investigated the antifungal effects of 4-methoxy-N, N-dimethylpyrimidin derivatives containing a heterocyclic compound, demonstrating the potential for these compounds in antifungal applications. This could imply similar utilities for N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-ylthio)-2,6-dimethylphenyl}thiazol-2-yl)isonicotinamide (Jafar et al., 2017).

Synthesis and Structural Insights : Sápi et al. (1997) conducted research on the synthesis and base-catalyzed ring transformation of similar thiazole compounds, providing valuable information on the synthesis methods and structural transformations of such compounds (Sápi et al., 1997).

Anticancer and Antiviral Activities : Havrylyuk et al. (2013) synthesized pyrazoline-substituted 4-thiazolidinones and evaluated their anticancer and antiviral activities. This research highlights the potential of thiazole derivatives in developing treatments for cancer and viral infections (Havrylyuk et al., 2013).

5-Lipoxygenase Inhibitors : Crawley et al. (1992) explored the methoxytetrahydropyrans series of 5-lipoxygenase inhibitors, showing the potential of thiazole derivatives in the treatment of inflammatory conditions (Crawley et al., 1992).

Analgesic Agents : Research by Saravanan et al. (2011) on novel thiazole derivatives, including their synthesis and analgesic activities, sheds light on the potential use of such compounds in pain management (Saravanan et al., 2011).

Antimicrobial Activities : Another study by Saravanan et al. (2010) focused on the synthesis of novel thiazole derivatives and their antimicrobial activities, indicating the potential of these compounds in combating various microbial infections (Saravanan et al., 2010).

Propiedades

IUPAC Name |

N-[4-[4-[5-(2-methoxyethoxy)pyrazin-2-yl]sulfanyl-2,6-dimethylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3S2/c1-15-10-18(34-21-13-26-20(12-27-21)32-9-8-31-3)11-16(2)22(15)19-14-33-24(28-19)29-23(30)17-4-6-25-7-5-17/h4-7,10-14H,8-9H2,1-3H3,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICECVTFTHRPNOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)SC4=NC=C(N=C4)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-ylthio)-2,6-dimethylphenyl}thiazol-2-yl)isonicotinamide | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.